molecular formula C23H21ClN6OS B3475378 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B3475378
M. Wt: 465.0 g/mol
InChI Key: DYJKCTRDKCTFEG-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-chlorophenyl group at the 4-position of the triazole ring, a pyridin-4-yl substituent at the 5-position, and a sulfanyl-linked acetamide moiety functionalized with a 4-(dimethylamino)phenyl group.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6OS/c1-29(2)19-9-5-18(6-10-19)26-21(31)15-32-23-28-27-22(16-11-13-25-14-12-16)30(23)20-7-3-17(24)4-8-20/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJKCTRDKCTFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyridine and chlorophenyl groups. The final step involves the attachment of the dimethylamino group to the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group acts as a nucleophile, enabling alkylation and arylation reactions. Key findings include:

Reaction TypeReagents/ConditionsOutcomeReference
Alkylation Allyl bromide, K₂CO₃, DMF, 60°CSubstitution at sulfur to form allyl-thioether derivatives
Arylation 4-fluorobenzyl chloride, Et₃NFormation of aryl-thioether adducts

These reactions modify the sulfur center, influencing electronic properties and biological activity.

Oxidation of the Sulfanyl Group

The thioether (-S-) can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)Acetic acid, 50°C, 6 hrsSulfoxide (-SO-)
mCPBACH₂Cl₂, RT, 12 hrsSulfone (-SO₂-)

Oxidation enhances polarity and alters binding interactions with biological targets .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductReference
HCl (6M), refluxH₂O/EtOHCarboxylic acid derivative
NaOH (10%), ΔH₂OSodium carboxylate

Hydrolysis is critical for prodrug activation or metabolite formation.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:

Reaction TypeReagents/ConditionsOutcomeReference
Halogenation NBS, AIBN, CCl₄, 70°CBromination at C5 position
Metal Coordination Cu(II) acetate, MeOHFormation of Cu-triazole complexes

Metal coordination enhances stability and enables catalytic applications .

Aromatic Ring Modifications

The chlorophenyl and dimethylaminophenyl groups undergo electrophilic substitution:

Reaction TypeReagents/ConditionsOutcomeReference
Nitration HNO₃/H₂SO₄, 0°CNitro group introduction on chlorophenyl
Methylation CH₃I, K₂CO₃, acetoneQuaternization of dimethylamino group

These modifications fine-tune electronic effects and solubility.

Acylation of the Amino Group

The dimethylamino group can be acylated to form tertiary amides:

Acylating AgentConditionsProductReference
Acetic anhydridePyridine, RTN-acetylated derivative
Benzoyl chlorideEt₃N, CH₂Cl₂N-benzoylated product

Acylation modulates lipophilicity and bioavailability.

Key Mechanistic Insights

  • Sulfanyl Reactivity : The sulfur atom’s nucleophilicity is influenced by adjacent electron-withdrawing groups (e.g., triazole) .

  • Triazole Stability : The 1,2,4-triazole ring resists ring-opening under mild conditions but undergoes substitution at nitrogen or carbon positions under harsh reagents .

  • pH-Dependent Hydrolysis : Acetamide hydrolysis rates increase in acidic environments due to protonation of the leaving group.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl and pyridinyl groups in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .
  • Antifungal Properties :
    • Triazoles are widely recognized for their antifungal activity. This compound has shown promise in inhibiting the growth of various fungal pathogens, making it a candidate for developing antifungal medications .
  • Cancer Research :
    • Some studies suggest that triazole derivatives can act as inhibitors of cancer cell proliferation. The specific structural features of this compound may contribute to its ability to interfere with cancer cell signaling pathways .

Agricultural Applications

  • Fungicides :
    • The antifungal properties of triazole compounds make them suitable for use as agricultural fungicides. This compound can be effective in protecting crops from fungal diseases, thus improving yield and quality .
  • Plant Growth Regulators :
    • Research has explored the potential of triazole compounds as plant growth regulators. They may influence plant metabolism and growth patterns, leading to enhanced agricultural productivity .

Material Science Applications

  • Coordination Chemistry :
    • The ability of this compound to form stable complexes with transition metals opens avenues for its application in coordination chemistry. Such complexes can be utilized in catalysis or as sensors for detecting environmental pollutants .
  • Polymer Chemistry :
    • Incorporating triazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Study 1: Antimicrobial Efficacy

A study published in De Gruyter evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated significant inhibition against several strains of bacteria and fungi, suggesting its potential use in therapeutic applications .

Case Study 2: Agricultural Application

Research conducted on the use of triazole compounds as fungicides demonstrated that formulations containing this compound effectively reduced fungal infection rates in crops such as wheat and barley, leading to improved yields .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and pyridine rings play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the triazole ring and the aryl/heteroaryl groups attached to the acetamide. These variations significantly influence physicochemical properties, binding affinity, and bioactivity. Below is a detailed comparison:

Substituent Analysis and Molecular Properties
Compound Name Triazole Substituents Acetamide Substituent Molecular Weight Key Features
Target Compound 4-(4-ClPh), 5-(Pyridin-4-yl) N-[4-(Dimethylamino)phenyl] Not provided Electron-donating dimethylamino group; moderate lipophilicity
2-{[4-(4-ClPh)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3,4-Dichlorophenyl)acetamide 4-(4-ClPh), 5-(Pyridin-4-yl) N-(3,4-Dichlorophenyl) 490.793 High lipophilicity; dual Cl substituents may enhance membrane permeability
2-{[4-(4-ClPh)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[2-Cl-5-(CF3)Ph]acetamide 4-(4-ClPh), 5-(Pyridin-4-yl) N-[2-Cl-5-(Trifluoromethyl)phenyl] Not provided Strong electron-withdrawing groups (Cl, CF3); increased metabolic stability
N-[4-(Dimethylamino)phenyl]-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(Pyridin-3-yl) N-[4-(Dimethylamino)phenyl] Not provided Ethyl group enhances hydrophobic interactions; pyridin-3-yl alters H-bonding
2-{[4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Cl-2-MePh)acetamide 4-Allyl, 5-(Pyridin-2-yl) N-(4-Chloro-2-methylphenyl) Not provided Allyl group increases steric bulk; pyridin-2-yl may affect π-π stacking

Key Observations :

  • Electron-Donating vs.
  • Triazole Ring Modifications : Ethyl or allyl groups at the 4-position (e.g., ) introduce steric effects that could hinder binding to flat active sites but improve stability against oxidative metabolism.
  • Pyridinyl Position : Pyridin-4-yl (target compound) vs. pyridin-3-yl () alters the spatial orientation of the nitrogen lone pair, affecting interactions with metal ions or acidic residues in enzymes.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: Analogs with dichlorophenyl or trifluoromethyl groups (e.g., ) have higher logP values, favoring blood-brain barrier penetration but risking off-target effects. The target compound’s dimethylamino group balances solubility and lipophilicity.
  • Metabolic Stability : Ethyl or allyl groups on the triazole (e.g., ) may reduce cytochrome P450-mediated oxidation, extending half-life.
  • Crystallography : SHELX programs (e.g., SHELXL, SHELXT) were critical in resolving crystal structures of related triazoles, confirming planar triazole rings and sulfanyl-acetamide conformations .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Answer:
The synthesis involves a multi-step approach:

Cyclocondensation : React 4-(4-chlorophenyl)thiosemicarbazide with pyridine-4-carbaldehyde under reflux in ethanol to form the triazole core .

Thioether linkage : Introduce the sulfanyl group via nucleophilic substitution using a halogenated acetamide intermediate in the presence of a base (e.g., K₂CO₃) .

Amidation : Couple the intermediate with 4-(dimethylamino)phenylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Critical conditions : Strict temperature control (±2°C) during cyclocondensation to avoid side products, and inert atmosphere (N₂/Ar) during amidation to prevent hydrolysis .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., pyridine protons at δ 8.5–8.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
  • X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects of the triazole and dimethylamino groups .
  • HPLC : Purity assessment using a C18 column (≥95% purity threshold for biological assays) .

Basic: How should this compound be stored to ensure stability, and what safety precautions are necessary?

Answer:

  • Storage : At 2–8°C in amber glass vials under anhydrous conditions to prevent hydrolysis of the acetamide and sulfanyl groups .
  • Handling : Use PPE (gloves, goggles) and adhere to safety codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) due to potential reactivity of the sulfanyl group .

Basic: What roles do the triazole and dimethylamino functional groups play in this compound’s physicochemical properties?

Answer:

  • Triazole core : Enhances π-π stacking interactions (critical for binding to biological targets) and provides metabolic stability .
  • Dimethylamino group : Acts as an electron donor, increasing solubility in polar solvents (e.g., logP reduction by ~0.5 units) and influencing pKa (~8.5 for the tertiary amine) .

Advanced: How can reaction yield be optimized using statistical experimental design?

Answer:
Apply Design of Experiments (DoE) with variables:

  • Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs).
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 80°C, 10 mol% catalyst, 12 hrs) to maximize yield while minimizing byproduct formation .
  • Validation : Replicate runs under optimized conditions to confirm reproducibility (±5% yield variation) .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

  • Case example : If NMR suggests a planar triazole conformation but X-ray shows puckering:
    • Repeat crystallography with higher-resolution data (≤0.8 Å) to confirm .
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy landscapes of planar vs. puckered conformers .
    • Validate with variable-temperature NMR to detect dynamic effects .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with triazole and pyridine groups forming hydrogen bonds to ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2.0 Å acceptable) .
  • ADMET prediction : SwissADME to estimate bioavailability (TPSA <90 Ų) and toxicity (AMES test for mutagenicity) .

Advanced: What methodologies assess this compound’s biological activity in disease models?

Answer:

  • In vitro assays :
    • Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assay (e.g., ≤1 µM for selective targets) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ <10 µM in HeLa cells) .
  • SAR studies : Modify the pyridine or dimethylamino groups to correlate structural changes with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

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